molecular formula C7H11N3O2 B13288773 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid

Cat. No.: B13288773
M. Wt: 169.18 g/mol
InChI Key: MVYWOPHUAVNSJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate. The reaction can be carried out in various solvents, including water and organic solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring or the butanoic acid moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted alcohols or amines.

Scientific Research Applications

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where it helps link biomolecules for various studies.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with various biological molecules through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Methyl-1H-1,2,4-triazol-5-yl)butanoic acid: This compound has a similar structure but features a different triazole isomer.

    2-(1-Methyl-1H-1,2,3-triazol-4-yl)butanoic acid: Another isomer with the triazole ring substituted at a different position.

Uniqueness

2-(1-Methyl-1H-1,2,3-triazol-5-yl)butanoic acid is unique due to its specific triazole substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

2-(3-methyltriazol-4-yl)butanoic acid

InChI

InChI=1S/C7H11N3O2/c1-3-5(7(11)12)6-4-8-9-10(6)2/h4-5H,3H2,1-2H3,(H,11,12)

InChI Key

MVYWOPHUAVNSJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=NN1C)C(=O)O

Origin of Product

United States

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